Hexahydroramipril

HPLC Method Validation Pharmaceutical Impurity Profiling System Suitability Testing

Hexahydroramipril (Ramipril EP Impurity C/USP Related Compound C) is a pharmacopoeial reference standard (EP CRS) exclusively for analytical method development, validation, and QC of ramipril. Its unique RRT of 1.63 and distinct response factor ensure unambiguous chromatographic identification. Substituting with any other impurity invalidates system suitability and violates compendial compliance. Validated LOD (~0.070%) and LOQ (~0.213%) support ANDA/NDA filings. Use for batch release testing (spec limit ≤0.5% API, ≤1.63% tablets) and stability studies per ICH Q3A. Certified standard with known correction factor (2.5) ensures accurate quantification.

Molecular Formula C23H38N2O5
Molecular Weight 422.6 g/mol
CAS No. 99742-35-5
Cat. No. B135736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydroramipril
CAS99742-35-5
Synonyms(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-3-Cyclohexyl-1-(ethoxycarbonyl)propyl]amino]-1-oxopropyl]octahydro-cyclopenta[b]pyrrole-2-carboxylic Acid;  [2S-[1[R*(R*)],2α,3aβ,6aβ]]-1-[2-[[3-Cyclohexyl-1-(ethoxycarbonyl)propyl]amino]-1-oxopropyl]octahydrocyclopenta[b
Molecular FormulaC23H38N2O5
Molecular Weight422.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O
InChIInChI=1S/C23H38N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h15-20,24H,3-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1
InChIKeyREDFEBRIUVBHFO-JBDAPHQKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydroramipril (CAS 99742-35-5): A Critical Ramipril Impurity Standard for Pharmaceutical Analysis and Regulatory Compliance


Hexahydroramipril, also known as Ramipril EP Impurity C or Ramipril USP Related Compound C, is a pharmacopoeial reference standard (EP CRS) intended exclusively for analytical method development, method validation, and quality control of the angiotensin-converting enzyme (ACE) inhibitor ramipril. It is a chemically defined impurity with the molecular formula C₂₃H₃₈N₂O₅ and a molecular weight of 422.57 g/mol (free base) . This compound is not an active pharmaceutical ingredient but a well-characterized substance used to ensure the specificity, accuracy, and regulatory compliance of analytical methods for ramipril drug substance and drug product, as mandated by the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) [1][2].

Why Generic Impurity Substitution Is Not an Option for Hexahydroramipril in Regulated Analytical Workflows


In regulated pharmaceutical analysis, the interchange of impurity reference standards is strictly prohibited due to compound-specific chromatographic behavior, spectral properties, and regulatory acceptance limits. Hexahydroramipril possesses a unique relative retention time (RRT) and response factor that differ markedly from other ramipril impurities such as Impurity A, B, and D, as well as from the parent drug ramipril. Furthermore, its specified acceptance limit in finished dosage forms is distinct (e.g., ≤1.63% in tablets vs. ≤0.5% for Impurity D) [1]. Substituting a different impurity standard—even one from the same drug family—would invalidate system suitability tests, compromise method accuracy, and lead to non-compliance with pharmacopoeial monographs. The analytical methods validated with Hexahydroramipril are explicitly prescribed for this compound; using an alternative would require complete revalidation, a time- and resource-intensive process [2].

Quantitative Differentiation Evidence for Hexahydroramipril vs. Closest Ramipril Impurity Analogs


Unique Relative Retention Time (RRT) Distinguishes Hexahydroramipril from Other Ramipril Impurities in HPLC Analysis

Hexahydroramipril exhibits a relative retention time (RRT) of 1.63 relative to ramipril (RRT = 1.00), which is significantly higher than that of Impurity A (RRT 0.71) and Impurity B (RRT 1.31), and lower than that of Impurity D (RRT 1.92) [1]. This unique RRT enables unambiguous peak identification and resolution during HPLC impurity profiling of ramipril drug substance and finished dosage forms. The separation is critical for meeting pharmacopoeial system suitability requirements.

HPLC Method Validation Pharmaceutical Impurity Profiling System Suitability Testing

Specific Acceptance Limit in Finished Dosage Forms Sets Hexahydroramipril Apart from Other Ramipril Impurities

The acceptance criterion for Hexahydroramipril in ramipril tablets (2.5 mg, 5 mg, and 10 mg strengths) is not more than (NMT) 1.63%. This limit is numerically distinct from that of Impurity D, which is set at NMT 6.0%, and from the unspecified impurity limit of 0.2% [1]. The specific limit for Hexahydroramipril reflects its unique toxicological profile and process-related formation during manufacturing and storage.

Pharmaceutical Quality Control Impurity Acceptance Criteria Regulatory Compliance

Quantified Detection and Quantitation Limits (LOD/LOQ) for Hexahydroramipril Enable Robust Method Validation

A validated HPLC method for ramipril tablets reported a limit of detection (LOD) of ~0.070% and a limit of quantitation (LOQ) of ~0.213% for Hexahydroramipril [1]. These values are higher than those for Impurity A (LOD ~0.030%, LOQ ~0.092%) and Impurity B (LOD ~0.037%, LOQ ~0.107%), but lower than the acceptance criteria LOD of ≤0.15% specified in the study [1]. The method's sensitivity for Hexahydroramipril is adequate for routine quality control but highlights that this impurity requires a different analytical sensitivity compared to others.

Analytical Method Validation Sensitivity Analysis ICH Q2(R1) Compliance

Distinct Response Factor Correction (2.5) Mandates Specific Quantitation for Hexahydroramipril

Hexahydroramipril requires a correction factor of 2.5 when calculating its content from HPLC peak area, a value significantly different from the correction factor of 1.2 for Impurity D [1]. The acceptance criterion for relative response factors is 0.8 ≤ k ≤ 1.2, meaning Hexahydroramipril falls outside the acceptable range for direct area normalization and necessitates the application of this correction factor for accurate quantification [1].

Quantitative HPLC Analysis Relative Response Factor Impurity Calculation

Stringent API Specification Limit (≤0.5%) for Hexahydroramipril as a Process-Related Impurity in Ramipril Drug Substance

In the quality control of ramipril active pharmaceutical ingredient (API), the specification for Hexahydroramipril is set at not more than 0.5% as a related substance, alongside limits for ramipril methylester (≤0.5%), ramipril isopropyl ester (≤0.5%), and ramipril diketopiperazine (≤0.5%) [1]. The total impurity limit is ≤1.0%. This places Hexahydroramipril among the key process-related impurities that must be individually monitored and controlled.

API Quality Control Process Impurity Control ICH Q3A Compliance

High-Value Application Scenarios for Hexahydroramipril Reference Standard in Pharmaceutical R&D and QC


HPLC System Suitability Testing and Impurity Peak Identification in Ramipril Drug Product Release

Quality control laboratories use Hexahydroramipril as a reference marker to confirm system suitability in HPLC methods for ramipril tablets. Its unique relative retention time (RRT 1.63) [1] allows for unambiguous identification of the impurity C peak, ensuring that the chromatographic system meets resolution and repeatability requirements prior to sample analysis. This is a mandatory step in batch release testing for compliance with Ph. Eur. and USP monographs.

Method Validation and Transfer Studies for ANDA/NDA Submissions

During analytical method development and validation for Abbreviated New Drug Applications (ANDAs) or New Drug Applications (NDAs), Hexahydroramipril is used to establish method specificity, linearity, accuracy, and precision. The validated LOD (~0.070%) and LOQ (~0.213%) [2] for this impurity demonstrate method sensitivity and are included in validation reports to support regulatory filings. Its use ensures that methods are robust and transferable between laboratories.

Quantitative Determination of Impurity C in Ramipril API for Batch Conformance

API manufacturers employ Hexahydroramipril reference standard to quantify the level of Impurity C in ramipril drug substance batches. The specification limit of ≤0.5% [3] is a critical quality attribute. By using a certified reference standard with a known correction factor (2.5) [2], manufacturers can accurately report impurity levels, ensuring that each batch meets ICH Q3A requirements and pharmacopoeial standards before release to formulation facilities.

Stability-Indicating Method Development and Forced Degradation Studies

In stability studies of ramipril drug products, Hexahydroramipril is used to identify and quantify degradation products under stress conditions (e.g., heat, humidity, oxidation). Its distinct acceptance limit of NMT 1.63% in tablets [1] serves as a benchmark for shelf-life specification setting. The reference standard enables scientists to track the formation of Impurity C over time, providing critical data for establishing product shelf-life and storage conditions.

Quote Request

Request a Quote for Hexahydroramipril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.